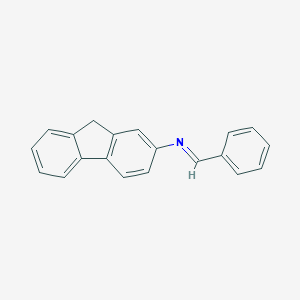

Benzylidene 2-fluorenamine

Overview

Description

Synthesis Analysis

The synthesis of benzylidene-fluorene derivatives, including compounds related to Benzylidene 2-fluorenamine, has been explored through various methods. For instance, Rodriguez et al. (2000) described the intramolecular [4 + 2] cycloaddition reactions of diarylacetylenes, leading to the formation of benzo[b]fluorene derivatives via cyclic allenes (Rodríguez et al., 2000). Additionally, Lv et al. (2022) reported the synthesis of benzo[b]fluorenes through CuI-catalyzed cascade reactions, showcasing the versatility in synthesizing fluorene derivatives (Lv et al., 2022).

Molecular Structure Analysis

The molecular structure and stereodynamics of benzylfluorene derivatives have been studied by Casarini et al. (2008), who employed variable temperature NMR spectroscopy to investigate the stereodynamic processes involving restricted rotation about specific bonds, providing insights into the molecular structure of these compounds (Casarini et al., 2008).

Chemical Reactions and Properties

The chemical reactions involving benzylidene-fluorene derivatives have been explored, such as the synthesis and photophysical properties of benzylidene-fluorene derivatives reported by Rejithamol et al. (2018), highlighting their potential in optoelectronic devices and chemical sensors (Rejithamol et al., 2018).

Physical Properties Analysis

The physical properties of fluorene derivatives have been a subject of study, with emphasis on their thermal and photochemical electrocyclic reactions, as reported by Heller and Salisbury (1970) for overcrowded molecules, which include benzylidene-fluorene derivatives (Heller & Salisbury, 1970).

Chemical Properties Analysis

The chemical properties, such as the curing behavior and thermal properties of fluorene-containing compounds, have been examined by Wang et al. (2010), who synthesized difunctional fluorene-based benzoxazine monomers, revealing their high thermal stability and potential for high-performance materials (Wang et al., 2010).

Scientific Research Applications

Molecular Dynamics and Conformation

Benzylfluorene derivatives, including Benzylidene 2-fluorenamine, exhibit fascinating stereodynamics and conformational behaviors due to restricted rotations around specific bonds. These dynamic processes have been elucidated through variable temperature NMR spectroscopy, offering insights into the molecular structures and energetic pathways of these compounds (Casarini, Lunazzi, & Mazzanti, 2008).

Chemosensory Applications

Benzylidene 2-fluorenamine derivatives have been employed in the synthesis of novel styryl chemosensory materials for metal ion detection. These derivatives demonstrate selectivity and sensitivity towards metal ions, showcasing their potential in developing advanced sensing materials (Cao, Li, & Feng, 2012).

Photophysical and Photochemical Properties

The unique photophysical and photochemical properties of fluorene-based derivatives, including two-photon absorption and metal ion sensing capabilities, underscore their applicability in fields such as fluorescence microscopy and bioimaging. These materials have shown high sensitivity and selectivity towards Zn(2+) ions, making them suitable for various analytical applications (Belfield et al., 2010).

Synthetic Chemistry

The synthesis of Benzo[b]fluorene derivatives through intramolecular cycloaddition reactions highlights the versatility of benzylidene 2-fluorenamine in constructing complex molecular architectures. These reactions, facilitated by the generation of cyclic allenes, provide a route to novel fluorene-based compounds with potential applications in organic synthesis and material science (Rodríguez et al., 2000).

Electrochromic and Thermal Properties

The incorporation of benzylidene 2-fluorenamine structures into polymers has been explored to modulate their optical and electrochemical properties. These polymers exhibit reversible electrochromism, indicating their potential use in smart windows and display technologies. Furthermore, their high thermal stability makes them suitable for advanced material applications (Schraff, Sun, & Pammer, 2018).

Antimicrobial and Chemical Synthesis Applications

Benzylidene 2-fluorenamine and related compounds have been studied for their antimicrobial properties and as intermediates in chemical synthesis, demonstrating the compound's utility beyond traditional material science applications (Anbarasu & Samidurai, 2022).

Mechanism of Action

While the exact mechanism of action for Benzylidene 2-Fluorenamine is not explicitly mentioned, benzylidene derivatives are known for their biological properties . As per a proposed mechanism, N-benzylidene-2-iodoaniline was formed by the copper-catalyzed coupling of aromatic aldehydes with 2-iodoaniline .

properties

IUPAC Name |

N-(9H-fluoren-2-yl)-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-6-15(7-3-1)14-21-18-10-11-20-17(13-18)12-16-8-4-5-9-19(16)20/h1-11,13-14H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLBNAQKLUROAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)N=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylidene 2-fluorenamine | |

CAS RN |

13924-50-0 | |

| Record name | Benzylidene 2-fluoreneamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013924500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13924-50-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(BENZYLIDENEAMINO)FLUORENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)

![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)

![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)

![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)